2,2-Dimethyl-6-nitro-chroman-4-one

Description

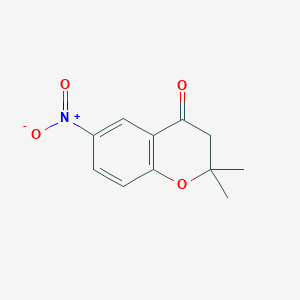

Structure

2D Structure

Properties

IUPAC Name |

2,2-dimethyl-6-nitro-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-11(2)6-9(13)8-5-7(12(14)15)3-4-10(8)16-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWGQIKSBYQUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563874 | |

| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111478-49-0 | |

| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111478-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,2-Dimethyl-6-nitro-chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-6-nitro-chroman-4-one is a heterocyclic organic compound belonging to the chroman-4-one class of molecules. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance based on the activities of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from close analogs to provide a foundational resource for researchers.

Chemical Properties

This compound is a derivative of the chroman-4-one core, characterized by two methyl groups at the 2-position and a nitro group at the 6-position of the aromatic ring. These substitutions are expected to influence its physicochemical and biological properties.

Identity and Structure

-

IUPAC Name: 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-chromen-4-one[2]

-

Synonyms: this compound[2]

-

Molecular Weight: 221.21 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source/Method |

| Physical Form | Pale-yellow to yellow-brown solid. | [3] |

| Melting Point | Not available. A structurally similar compound, 6-nitro-2-pentylchroman-4-one, has a melting point of 81-83 °C.[4] | Analog Data |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated. | General Chemical Principles |

| Purity | ≥97% (Commercially available). | [3] |

| Storage | Room temperature. | [3] |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. The data presented here are predicted based on established spectroscopic principles and data from analogous chroman-4-one derivatives.[5][6]

¹H NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Frequency: 500 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.1 | d | 1H | H-5 |

| ~8.0-7.8 | dd | 1H | H-7 |

| ~7.0-6.8 | d | 1H | H-8 |

| ~2.8 | s | 2H | H-3 |

| ~1.5 | s | 6H | 2 x CH₃ |

¹³C NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Frequency: 125 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C-4 (C=O) |

| ~165 | C-8a |

| ~142 | C-6 |

| ~130 | C-5 |

| ~124 | C-7 |

| ~120 | C-4a |

| ~118 | C-8 |

| ~80 | C-2 |

| ~49 | C-3 |

| ~26 | 2 x CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O Stretch (Ketone) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1520, 1340 | Strong | N-O Stretch (Nitro group) |

| ~1250 | Strong | C-O-C Stretch (Ether) |

Mass Spectrometry (Predicted)

| m/z | Relative Intensity | Assignment |

| 221 | Moderate | [M]⁺ (Molecular Ion) |

| 206 | High | [M - CH₃]⁺ |

| 178 | High | [M - C₃H₇]⁺ (from cleavage of the heterocyclic ring) |

| 165 | High | [M - NO₂ - H]⁺ |

| 150 | High | [C₈H₆O₂]⁺ (from Retro-Diels-Alder reaction) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of 2-alkyl-chroman-4-ones involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[4] This can be effectively carried out using microwave irradiation.

Starting Materials:

-

2'-Hydroxy-5'-nitroacetophenone

-

Acetone

-

Diisopropylamine (DIPA) or another suitable base (e.g., pyrrolidine)

-

Ethanol

-

Dichloromethane

-

1 M Hydrochloric acid

-

10% Sodium hydroxide solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a solution of 2'-hydroxy-5'-nitroacetophenone (1.0 eq) in ethanol, add acetone (1.1 eq) and diisopropylamine (1.1 eq).

-

Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase successively with 10% aqueous sodium hydroxide, 1 M aqueous hydrochloric acid, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 111478-49-0 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2,2-Dimethyl-6-nitro-chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-6-nitro-chroman-4-one is a heterocyclic organic compound belonging to the chroman-4-one class. Chroman-4-ones are a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities. The incorporation of a nitro group at the 6-position of the chroman-4-one core is of particular interest for its potential to modulate the electronic properties and biological activity of the molecule. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, with a focus on its prospective role in anticancer drug development.

Chemical Identity

The nomenclature and key identifiers for the compound of interest are detailed below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-one[1] |

| CAS Number | 111478-49-0[1] |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes available and predicted physicochemical properties.

| Property | Value | Source |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents. | |

| Storage Temperature | Room temperature |

Synthesis

A general and efficient method for the synthesis of chroman-4-one derivatives involves a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition. This can be effectively carried out using microwave irradiation.

General Experimental Protocol for the Synthesis of Chroman-4-ones:

A solution of the appropriate 2'-hydroxyacetophenone (1 equivalent), a suitable aldehyde (1.1 equivalents), and a base such as N,N-diisopropylethylamine (DIPA) (1.1 equivalents) in ethanol is subjected to microwave irradiation at 160-170 °C for 1-2 hours.[2] Following the reaction, the mixture is diluted with a suitable organic solvent like dichloromethane and washed successively with aqueous sodium hydroxide, aqueous hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired chroman-4-one.[3]

To synthesize this compound, 2'-hydroxy-5'-nitroacetophenone would be a suitable starting material.

Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | d | 1H | H-5 |

| ~8.2-8.4 | dd | 1H | H-7 |

| ~7.0-7.2 | d | 1H | H-8 |

| ~2.8 | s | 2H | H-3 |

| ~1.5 | s | 6H | 2 x CH₃ |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C-4 (C=O) |

| ~165 | C-8a |

| ~145 | C-6 |

| ~128 | C-5 |

| ~125 | C-7 |

| ~120 | C-4a |

| ~118 | C-8 |

| ~80 | C-2 |

| ~45 | C-3 |

| ~25 | 2 x CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Ketone) |

| ~1520, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O Stretch (Ether) |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 221. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and cleavage of the heterocyclic ring.

Potential Biological Activity and Therapeutic Applications

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds.[5] Derivatives of chroman-4-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.

Anticancer Potential

Several studies have highlighted the potential of chroman-4-one derivatives as anticancer agents.[5][6] The introduction of a nitro group, an electron-withdrawing substituent, at the 6-position is anticipated to enhance the cytotoxic activity. Research on related nitro-substituted chromanones has shown promising antiproliferative effects against various cancer cell lines.[3]

One of the potential mechanisms of action for chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[2][3] Inhibition of SIRT2 can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol for In Vitro Anticancer Activity Evaluation:

Cell Culture: Human cancer cell lines (e.g., breast cancer MCF-7, lung carcinoma A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT or SRB Assay):

-

Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

For the MTT assay, add MTT solution to each well and incubate to allow the formation of formazan crystals. For the SRB assay, fix the cells with trichloroacetic acid.

-

Solubilize the formazan crystals with a solubilizing agent or stain the fixed cells with SRB dye.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Signaling Pathway and Experimental Workflow

The potential mechanism of action of this compound as a SIRT2 inhibitor and its downstream effects can be visualized in the following diagrams.

Caption: Proposed anticancer signaling pathway of this compound.

References

An In-depth Technical Guide to 2,2-Dimethyl-6-nitro-chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2,2-Dimethyl-6-nitro-chroman-4-one. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Compound Properties

This compound is a heterocyclic compound belonging to the chroman-4-one class. The presence of a nitro group, an electron-withdrawing substituent, at the 6-position is anticipated to significantly influence its chemical reactivity and biological activity.

| Property | Data |

| Molecular Weight | 221.21 g/mol |

| Chemical Formula | C₁₁H₁₁NO₄[1] |

| CAS Number | 111478-49-0[1] |

| IUPAC Name | This compound[1] |

| Synonyms | 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-one[1] |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Purity | Typically around 97% |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a base-mediated intramolecular oxa-Michael addition. The following protocol is adapted from the synthesis of analogous 6-nitro-chroman-4-ones.[2][3]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2'-Hydroxy-5'-nitroacetophenone

-

Acetone

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

-

Procedure:

-

In a microwave-safe vessel, dissolve 2'-hydroxy-5'-nitroacetophenone (1.0 eq) in ethanol.

-

Add an excess of acetone (which serves as both reactant and solvent) and diisopropylamine (DIPA) (1.1 eq).

-

Seal the vessel and subject the reaction mixture to microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, dilute the mixture with dichloromethane.

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

-

Logical Workflow for Synthesis

Biological Activity and Potential Applications

Chroman-4-one scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[4][5] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[4]

3.1. Sirtuin 2 (SIRT2) Inhibition

A significant area of interest for chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[4] Studies on similar chroman-4-ones have indicated that electron-withdrawing substituents at the 6- and 8-positions are favorable for potent SIRT2 inhibition.[3] The nitro group at the 6-position of this compound makes it a promising candidate for SIRT2 inhibition. The inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[4]

Signaling Pathway of SIRT2 Inhibition

3.2. Antimicrobial Activity

The presence of a nitro group is a key feature in many antimicrobial drugs.[6] Nitroaromatic compounds often exhibit their antimicrobial effects through the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. This suggests that this compound may possess antibacterial or antifungal properties.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a cancer cell line.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the resulting formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[4]

-

Spectral Data Interpretation

-

¹H NMR: The aromatic protons are expected to show characteristic splitting patterns based on their positions relative to the nitro group. The methylene protons at the 3-position typically appear as a singlet around 2.70 ppm. The gem-dimethyl protons at the 2-position will also produce a characteristic singlet.

-

¹³C NMR: The carbonyl carbon (C-4) will be observed downfield. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group.

Conclusion

This compound is a compound of significant interest for drug discovery, particularly in the areas of oncology and infectious diseases. Its synthesis is achievable through established methods, and its structural features suggest a strong potential for biological activity, most notably as a SIRT2 inhibitor. Further investigation into its pharmacological properties is warranted to explore its therapeutic potential.

References

- 1. pschemicals.com [pschemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 7. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-6-nitro-chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for 2,2-dimethyl-6-nitro-chroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a base-catalyzed reaction between 2'-hydroxy-5'-nitroacetophenone and acetone, proceeding via an aldol condensation followed by an intramolecular oxa-Michael addition. This method, particularly when assisted by microwave irradiation, offers an efficient route to the target chroman-4-one derivative.

Core Synthesis Pathway

The primary route for synthesizing this compound involves the reaction of 2'-hydroxy-5'-nitroacetophenone with acetone in the presence of a base. The electron-withdrawing nitro group at the 5'-position of the acetophenone starting material facilitates the reaction, generally leading to good yields.

Reaction Scheme:

Caption: Overall synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue. The yield for the target compound is an estimate based on similar reactions reported in the literature, as a specific yield has not been published.

| Compound | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | 2'-Hydroxy-5'-nitroacetophenone, Acetone | Pyrrolidine/Toluene | 90 | 3 | ~57* | [1] |

| 2,2-Dimethyl-4-oxochromane-6-carbonitrile | 3-Acetyl-4-hydroxybenzonitrile, Acetone | Pyrrolidine/Toluene | 90 | 3 | 57 | [1] |

| General 2-Alkyl-chroman-4-ones | Substituted 2'-hydroxyacetophenones, Aldehydes | DIPA/Ethanol (Microwave) | 170 | 1 | 43-88 | [2][3] |

* Estimated yield based on the synthesis of 2,2-dimethyl-4-oxochromane-6-carbonitrile, which features a similarly electron-withdrawing substituent at the 6-position.[1]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, adapted from procedures for similar chroman-4-one syntheses.[1]

Materials:

-

2'-Hydroxy-5'-nitroacetophenone

-

Acetone

-

Pyrrolidine

-

Toluene

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash column chromatography setup

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

To a solution of 2'-hydroxy-5'-nitroacetophenone (1.0 eq) in toluene, add acetone (1.3 eq) and pyrrolidine (0.3 eq).

-

Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser and heat the solution at 90°C for 3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism: a base-catalyzed aldol condensation followed by an intramolecular oxa-Michael addition.

Caption: Key steps in the reaction mechanism.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis and purification.

References

- 1. Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. | Sigma-Aldrich [sigmaaldrich.com]

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 2,2-Dimethyl-6-nitro-chroman-4-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] This technical guide delves into the core mechanism of action of a specific derivative, 2,2-Dimethyl-6-nitro-chroman-4-one. While direct experimental data for this precise molecule is limited in the public domain, this document synthesizes available structure-activity relationship (SAR) data for closely related analogs to postulate its primary mechanism of action, supported by relevant experimental context.

Postulated Core Mechanism of Action: Selective Sirtuin 2 (SIRT2) Inhibition

Based on extensive research into the chroman-4-one class of compounds, the primary mechanism of action for this compound is hypothesized to be the selective inhibition of Sirtuin 2 (SIRT2).[1][3] SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases that play crucial roles in cell cycle regulation, tumorigenesis, and neurodegenerative diseases.[3]

The structural features of this compound strongly support its potential as a SIRT2 inhibitor:

-

The Chroman-4-one Core: The fundamental chroman-4-one scaffold is a recognized pharmacophore for SIRT2 inhibition.[3]

-

6-Nitro Substitution: Structure-activity relationship studies have demonstrated that electron-withdrawing groups at the 6-position of the chroman-4-one ring are favorable for potent SIRT2 inhibitory activity. The nitro group (-NO2) is a strong electron-withdrawing group, suggesting it enhances the compound's interaction with the SIRT2 active site.[3]

-

Carbonyl Group at Position 4: The carbonyl group at the 4-position is crucial for the inhibitory activity of chroman-4-ones against SIRT2.[3]

-

2,2-Dimethyl Substitution: While the influence of the gem-dimethyl substitution at the 2-position on SIRT2 inhibition is not explicitly detailed in the available literature, substitutions at this position are known to modulate the biological activity of chroman-4-ones.[3]

Signaling Pathway and Cellular Consequences

The inhibition of SIRT2 by this compound is expected to trigger a cascade of downstream cellular events. A primary substrate of SIRT2 is α-tubulin. Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in cancer cells.

Diagram: Hypothesized Signaling Pathway of this compound

Caption: Hypothesized mechanism of this compound via SIRT2 inhibition.

Quantitative Data Summary

Direct quantitative data for this compound is not available in the reviewed literature. However, the table below presents data for a structurally related analog, 6-Nitro-2-pentylchroman-4-one , to provide context for the potential potency of this class of compounds.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| 6-Nitro-2-pentylchroman-4-one | SIRT2 | Fluorescence-based | Not explicitly stated, but potent inhibition reported | [3] |

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, the following key experimental protocols would be essential.

SIRT2 Inhibition Assay (Fluorescence-based)

This assay would quantify the direct inhibitory effect of the compound on SIRT2 enzymatic activity.

-

Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT2. The addition of a developer solution stops the reaction and releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the SIRT2 activity.

-

Methodology:

-

Recombinant human SIRT2 enzyme is incubated with varying concentrations of this compound.

-

The fluorogenic acetylated peptide substrate is added to initiate the reaction.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

A developer solution containing a protease is added to stop the deacetylation reaction and generate the fluorescent signal.

-

Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cellular Thermal Shift Assay (CETSA)

CETSA would confirm the direct binding of the compound to SIRT2 in a cellular context.

-

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

-

Methodology:

-

Intact cells are treated with this compound or a vehicle control.

-

The treated cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble SIRT2 at each temperature is quantified by Western blotting or other protein detection methods.

-

A shift in the melting curve of SIRT2 in the presence of the compound indicates direct binding.

-

Western Blot Analysis for α-Tubulin Acetylation

This experiment would assess the downstream cellular effect of SIRT2 inhibition.

-

Principle: Western blotting is used to detect the levels of acetylated α-tubulin in cells treated with the compound.

-

Methodology:

-

Cultured cells (e.g., a cancer cell line) are treated with various concentrations of this compound for a specified time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

-

Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

The relative intensity of the acetylated α-tubulin band is quantified.

-

Diagram: Experimental Workflow for Mechanism of Action Validation

Caption: Workflow for validating the mechanism of action of this compound.

Conclusion

While direct experimental evidence for this compound is not yet prevalent in the scientific literature, a strong hypothesis for its mechanism of action can be formulated based on the well-established structure-activity relationships of the chroman-4-one scaffold. The presence of a 6-nitro group, a key feature for potent SIRT2 inhibition, points towards its role as a selective SIRT2 inhibitor. The outlined experimental protocols provide a clear roadmap for the validation of this hypothesized mechanism and the further characterization of this promising compound for potential therapeutic applications in oncology and neurodegenerative disorders. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.

References

Spectroscopic and Synthetic Profile of 2,2-Dimethyl-6-nitro-chroman-4-one: A Technical Guide for Researchers

Introduction

2,2-Dimethyl-6-nitro-chroman-4-one is a heterocyclic compound belonging to the chromanone class of molecules. The chroman-4-one scaffold is a significant structural motif in a variety of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. The presence of a nitro group on the aromatic ring is expected to influence its electronic properties and potential biological activity, making it a compound of interest for medicinal chemistry and drug discovery research. This technical guide provides a summary of its predicted spectroscopic data and a plausible synthetic route to facilitate its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the chroman-4-one core and general principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.65 | d | 1H | H-5 |

| ~8.25 | dd | 1H | H-7 |

| ~7.05 | d | 1H | H-8 |

| ~2.80 | s | 2H | H-3 |

| ~1.50 | s | 6H | 2 x CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C-4 (C=O) |

| ~165 | C-8a |

| ~142 | C-6 |

| ~129 | C-5 |

| ~125 | C-7 |

| ~120 | C-4a |

| ~118 | C-8 |

| ~80 | C-2 |

| ~49 | C-3 |

| ~26 | 2 x CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O Stretch (Ketone) |

| ~1610, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1520 | Strong | Asymmetric N-O Stretch (Nitro) |

| ~1345 | Strong | Symmetric N-O Stretch (Nitro) |

| ~1260 | Strong | Aryl-O Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 221 | High | [M]⁺ (Molecular Ion) |

| 206 | Moderate | [M - CH₃]⁺ |

| 175 | Moderate | [M - NO₂]⁺ |

| 165 | High | [M - C₄H₈]⁺ (from retro-Diels-Alder) |

| 120 | Moderate | [C₇H₄O₂]⁺ |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are based on established methods for analogous compounds.

Synthesis Protocol: Acid-Catalyzed Cyclization of a Phenol with an α,β-Unsaturated Acid

A plausible and commonly employed method for the synthesis of 2,2-dimethylchroman-4-ones involves the reaction of a substituted phenol with 3,3-dimethylacrylic acid in the presence of a strong acid catalyst.

-

Materials:

-

4-Nitrophenol

-

3,3-Dimethylacrylic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

To a stirred solution of 4-nitrophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or neat), add 3,3-dimethylacrylic acid (1.1 equivalents).

-

Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., polyphosphoric acid, a sufficient amount to ensure stirring).

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

-

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product for ¹H NMR and 20-25 mg for ¹³C NMR in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record the NMR spectra on a 400 or 500 MHz spectrometer. For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, acquire a proton-decoupled spectrum.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid product with dry potassium bromide. Alternatively, dissolve a small amount of the sample in a volatile solvent like dichloromethane and cast a thin film on a salt plate (NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range of m/z 50-500 to obtain the mass spectrum.

-

Synthetic Pathway Diagram

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: Plausible synthesis of this compound.

An In-depth Technical Guide to the NMR Analysis of 2,2-Dimethyl-6-nitro-chroman-4-one

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2,2-Dimethyl-6-nitro-chroman-4-one, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and NMR Data

The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. The presence of a nitro group at the C-6 position significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, methylene, and methyl protons. The substitution pattern on the aromatic ring of 6-substituted 2,2-dimethylchroman-4-one derivatives leads to predictable coupling constants.[1] Specifically, the coupling constants (J) are expected to show values of J5,7 from 1.6 to 2.4 Hz and J7,8 from 8.0 to 8.6 Hz.[1] The methylene group at the 3-position is deshielded by the adjacent carbonyl and alkoxy groups, with its signal appearing around 2.70 ppm.[1] The gem-dimethyl groups at the 2-position typically resonate at approximately 1.40–1.50 ppm.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.6 - 8.7 | d | ~2.5 |

| H-7 | ~8.3 - 8.4 | dd | ~8.8, 2.5 |

| H-8 | ~7.2 - 7.3 | d | ~8.8 |

| -CH₂- (C-3) | ~2.8 | s | - |

| -C(CH₃)₂ (C-2) | ~1.5 | s | - |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is based on the analysis of 6-substituted 2,2-dimethylchroman-4-one derivatives.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carbonyl function.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-4) | ~190 |

| C-O (C-8a) | ~160 |

| C-NO₂ (C-6) | ~145 |

| C-5 | ~130 |

| C-7 | ~125 |

| C-4a | ~120 |

| C-8 | ~118 |

| C-O (C-2) | ~78 |

| -CH₂- (C-3) | ~48 |

| -C(CH₃)₂ (C-2) | ~25 |

Note: The chemical shifts are approximate and based on general knowledge of similar structures and can vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

2.1. Materials and Equipment

-

Sample: this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

NMR Tubes: 5 mm diameter, high-precision.

-

NMR Spectrometer: A 300 MHz or higher field spectrometer.

2.2. Sample Preparation

-

Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.

-

Vortex or sonicate the vial until the sample is completely dissolved.

-

Transfer the solution to an NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

For ¹³C NMR:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Acquire the FID.

-

2.4. Data Processing

-

Apply a Fourier transform to the acquired FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Identify the chemical shifts of all carbon atoms in the ¹³C NMR spectrum.

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Molecular structure and key NMR assignments for this compound.

Experimental Workflow for NMR Analysis

Caption: General experimental workflow for NMR analysis of organic compounds.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethyl-6-nitro-chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2,2-Dimethyl-6-nitro-chroman-4-one. The information herein is curated for professionals in research and development who utilize spectroscopic techniques for molecular characterization. This document outlines the principal vibrational modes, presents data in a structured format, details experimental protocols, and includes visual diagrams to illustrate key concepts and workflows.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound can be obtained. For this compound, the IR spectrum is characterized by the distinct vibrational frequencies of its key functional groups: the nitro group (NO₂), the carbonyl group (C=O) of the chromanone ring, the aromatic ring, and the aliphatic dimethyl group.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic IR absorption bands for this compound. These values are based on established group frequency correlations and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100 - 3000 | Medium - Weak | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch (from dimethyl group) |

| ~1680 - 1700 | Strong | C=O Stretch (ketone in chromanone ring) |

| ~1600, ~1475 | Medium - Weak | Aromatic C=C Ring Stretch |

| ~1550 - 1475 | Strong | Asymmetric NO₂ Stretch[1] |

| ~1360 - 1290 | Strong | Symmetric NO₂ Stretch[1] |

| ~1300 - 1000 | Medium | C-O-C Stretch (ether in chromanone ring) |

| ~890 - 835 | Medium | NO₂ Bending[2] |

Key Spectral Features and Interpretation

The IR spectrum of this compound is expected to be dominated by several strong absorption bands that are highly indicative of its structure.

-

Nitro Group (NO₂): The presence of the nitro group is readily identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[1][2] The asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is observed between 1360-1290 cm⁻¹.[1] A medium intensity peak for the NO₂ bending vibration is also expected around 890-835 cm⁻¹.[2]

-

Carbonyl Group (C=O): A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone within the chroman-4-one scaffold.[3][4] Conjugation with the aromatic ring may slightly lower this frequency.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will also feature absorptions corresponding to C-H stretching vibrations. The aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches from the gem-dimethyl group will appear just below 3000 cm⁻¹.[5]

-

Aromatic Ring: The vibrations of the benzene ring will produce characteristic bands in the 1600-1450 cm⁻¹ region.[3]

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized methodology for obtaining the IR spectrum of a solid sample like this compound.

Objective: To acquire a high-quality infrared spectrum of the analyte for functional group identification and structural confirmation.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer with a detector (e.g., DTGS)

-

Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal, KBr press)

-

Spatula

-

Agate mortar and pestle (if preparing a KBr pellet)

-

Potassium Bromide (KBr), spectroscopy grade (if preparing a KBr pellet)

-

Solvent for cleaning (e.g., isopropanol, acetone)

-

Lens tissue

Procedure:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan to obtain a spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

-

-

Sample Preparation (ATR Method - Recommended for ease of use):

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a soft tissue dampened with a suitable solvent and allow it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Carefully remove the pellet from the press and place it in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Place the sample holder in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing and Analysis:

-

Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the wavenumbers of the major absorption peaks.

-

Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in this compound.

-

Visualizing the Workflow and Molecular Vibrations

To further clarify the experimental and analytical process, the following diagrams are provided.

Caption: A flowchart illustrating the typical workflow for obtaining and analyzing an IR spectrum.

Caption: Correlation of functional groups in the molecule with their characteristic IR absorption regions.

References

2,2-Dimethyl-6-nitro-chroman-4-one biological activity

An In-depth Technical Guide on the Biological Activity of 2,2-Dimethyl-6-nitro-chroman-4-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1] Classified as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for the design of novel therapeutic agents.[1][2] Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyran ring. This core can be extensively modified, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1]

This technical guide provides a comprehensive overview of the biological activities associated with the chroman-4-one scaffold, with a particular focus on the anticipated impact of 2,2-dimethyl and 6-nitro substitutions. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes data from closely related analogs to project its potential biological profile. The presence of a nitro group, a strong electron-withdrawing substituent, at the 6-position has been noted to be favorable for certain biological activities, such as the inhibition of Sirtuin 2 (SIRT2).[3][4]

Predicted Biological Activities

Based on structure-activity relationship studies of various chroman-4-one derivatives, this compound is predicted to exhibit several key biological activities:

-

Anticancer Activity: The chroman-4-one skeleton is a common feature in compounds with antiproliferative effects against various cancer cell lines.[5][6][7] The nitro group may enhance this activity, potentially through mechanisms involving the inhibition of enzymes like SIRT2, which are implicated in cell cycle regulation and tumorigenesis.[3][4]

-

Anti-inflammatory Activity: Chroman-4-one derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[8][9][10] This is often achieved through the modulation of key signaling pathways like NF-κB and MAPK.[1][9][10]

-

Antimicrobial Activity: Various substituted chroman-4-ones have demonstrated efficacy against a range of pathogenic bacteria and fungi.[11][12][13] The specific substitutions on the chroman-4-one ring system play a crucial role in determining the spectrum and potency of antimicrobial action.[14][15]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity data for a selection of chroman-4-one derivatives, providing a comparative basis for predicting the potential efficacy of this compound.

Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| 3-Benzylideneflavanone | Caco-2, HT-29 | IC50 | 8 - 20 | [16] |

| 3-Benzylidenechromanone | Caco-2, HT-29 | IC50 | 15 - 30 | [16] |

| 6,8-Dibromo-2-pentylchroman-4-one | - | IC50 (SIRT2) | 1.5 | [3][4] |

| 6-Nitro-2-pentylchroman-4-one | - | % Inhibition (SIRT2 at 200 µM) | 58 | [3] |

| 3-Chlorophenylchromanone with 2-methylpyrazoline | A549 | IC50 | - | [7] |

Table 2: Anti-inflammatory Activity of Selected Chroman-4-one Derivatives

| Compound/Derivative | Assay | Activity Metric | Value (µM) | Reference |

| 2-(2-phenethyl)chromone derivatives | NO production inhibition in RAW264.7 cells | IC50 | 7.0–12.0 | [1] |

| 4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one | NO production inhibition in RAW 264.7 cells | - | - | [10] |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | TNF-α-induced ICAM-1 expression | - | - | [8] |

Table 3: Antimicrobial Activity of Selected Chroman-4-one Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | MIC | 64 | [11] |

| 7-Hydroxychroman-4-one | Pseudomonas aeruginosa | MIC | 128 | [11] |

| 7-Methoxychroman-4-one | Staphylococcus epidermidis | MIC | 64 | [11] |

| 7-Methoxychroman-4-one | Pseudomonas aeruginosa | MIC | 128 | [11] |

| 2-Propyl-4-chromanol | Mycobacterium tuberculosis | MIC | 12.5 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of chroman-4-one derivatives.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

1. Materials and Reagents:

-

Test compound (this compound) dissolved in DMSO.

-

Human cancer cell lines (e.g., MCF-7, A549, DU-145).[7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

Microplate reader.

2. Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[16]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[16]

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

1. Materials and Reagents:

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]

-

Sterile 96-well microtiter plates.

-

Positive control (e.g., gentamicin, ampicillin, or fluconazole).[11][12]

-

Negative control (broth with solvent).

2. Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[11]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a growth control (broth with inoculum and solvent), and a sterility control (broth only).[11]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the NAD+-dependent deacetylase activity of SIRT2.[17][18]

1. Materials and Reagents:

-

Recombinant human SIRT2 enzyme.

-

Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate).[17]

-

Nicotinamide adenine dinucleotide (NAD+).

-

Developer solution.

-

Assay buffer.

-

Test compound dissolved in DMSO.

-

Control inhibitor (e.g., Suramin).[17]

-

96-well black microplates.

-

Fluorometric microplate reader.

2. Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and the test compound or control.

-

Reaction Initiation: Add NAD+ to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[17]

-

Development: Add the developer solution to each well and incubate for a further period to allow for the generation of the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[17]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of chroman-4-one derivatives are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[][20][21] Some chroman-4-one derivatives exert their anti-inflammatory effects by inhibiting this pathway.[1]

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[22][23][24] Its dysregulation is often linked to cancer and inflammatory diseases.[25]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. abmole.com [abmole.com]

- 23. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 2,2-Dimethyl-6-nitro-chroman-4-one as a Selective SIRT2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the SIRT2 inhibitory activity of 2,2-Dimethyl-6-nitro-chroman-4-one is not extensively available in peer-reviewed literature. This guide is compiled based on comprehensive research into structurally analogous chroman-4-one derivatives and general principles of SIRT2 inhibition. The information presented herein is intended to serve as a foundational resource to stimulate and guide further investigation into this specific compound.

Introduction: The Therapeutic Promise of SIRT2 Inhibition

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a compelling therapeutic target for a range of human diseases.[1][2] Primarily localized in the cytoplasm, SIRT2 is implicated in various cellular processes, including cell cycle regulation, microtubule dynamics, and neuroinflammation.[3] Its dysregulation has been linked to neurodegenerative disorders, cancer, and metabolic diseases. Consequently, the development of potent and selective SIRT2 inhibitors is a focal point of contemporary drug discovery efforts.

The chroman-4-one scaffold has been identified as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[4] Notably, various substituted chroman-4-ones have been reported as selective inhibitors of SIRT2, paving the way for the exploration of novel analogs.[2] This technical guide focuses on the potential of this compound as a SIRT2 inhibitor, drawing insights from its structural relatives. The presence of a nitro group, a strong electron-withdrawing moiety, is known to influence the biological activity of various compounds.[5]

Quantitative Data on Structurally Related SIRT2 Inhibitors

To provide a quantitative perspective, the following table summarizes the SIRT2 inhibitory activity of various chroman-4-one derivatives. This data, gathered from published studies, highlights the structure-activity relationships (SAR) within this class of compounds and offers a predictive framework for the potential potency of this compound.

| Compound Name | R1 | R2 | R3 | R4 | SIRT2 IC50 (µM) | Selectivity over SIRT1 & SIRT3 | Reference |

| 6-Nitro-2-pentylchroman-4-one | H | NO2 | H | n-pentyl | 10.6 | Selective | [2] |

| 6,8-Dibromo-2-pentylchroman-4-one | Br | Br | H | n-pentyl | 1.5 | Highly Selective | [2] |

| 8-Bromo-6-chloro-2-pentylchroman-4-one | Br | Cl | H | n-pentyl | 4.5 | Selective | [2] |

| 6-Bromo-2-(4-hydroxybutyl)chroman-4-one | H | Br | H | -(CH2)4OH | 3.7 | Selective | [4] |

Note: The data for 6-Nitro-2-pentylchroman-4-one is particularly relevant due to the shared 6-nitro substitution. The difference in the substituent at the 2-position (pentyl vs. dimethyl) will likely influence the binding affinity and inhibitory potency.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound as a SIRT2 inhibitor. These protocols are adapted from established procedures used for analogous compounds.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of related 2,2-dimethyl-2H-chromene derivatives.

Reaction Scheme:

Step 1: Synthesis of 2,2-dimethyl-6-nitro-2H-chromene React 4-nitrophenol with 3-chloro-3-methyl-1-butyne in the presence of a suitable base (e.g., potassium carbonate) and a solvent like DMF.

Step 2: Oxidation to this compound The resulting 2,2-dimethyl-6-nitro-2H-chromene can be oxidized to the corresponding chroman-4-one using an appropriate oxidizing agent, such as chromium trioxide in acetic acid or other modern oxidation methods.

General Procedure:

-

Step 1: To a solution of 4-nitrophenol in DMF, add potassium carbonate and 3-chloro-3-methyl-1-butyne.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain 2,2-dimethyl-6-nitro-2H-chromene.

-

Step 2: Dissolve the purified 2,2-dimethyl-6-nitro-2H-chromene in a suitable solvent (e.g., acetic acid).

-

Add the oxidizing agent portion-wise at a controlled temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction mixture by quenching the excess oxidant and extracting the product.

-

Purify the final product, this compound, by column chromatography or recrystallization.

In Vitro SIRT2 Inhibition Assay (Fluorogenic)

This assay measures the ability of the test compound to inhibit the deacetylase activity of recombinant human SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)

-

NAD+

-

Developer solution (e.g., containing trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (this compound) dissolved in DMSO

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme, assay buffer, and the test compound dilutions.

-

Initiate the reaction by adding the SIRT2 substrate and NAD+.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and initiate the development of the fluorescent signal by adding the developer solution.

-

Incubate the plate at 37°C for an additional 15-30 minutes.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of SIRT2 inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of SIRT2 Inhibition

Caption: Proposed mechanism of SIRT2 inhibition by this compound.

Experimental Workflow for SIRT2 Inhibitor Screening

Caption: A typical experimental workflow for evaluating a novel SIRT2 inhibitor.

Logical Relationship in Drug Development

Caption: The logical progression of developing a SIRT2 inhibitor for clinical use.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Chromanone: A Technical Guide to the Synthesis and Potential Biological Significance of 2,2-Dimethyl-6-nitro-chroman-4-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the core aspects of 2,2-Dimethyl-6-nitro-chroman-4-one, a heterocyclic compound belonging to the chroman-4-one family. While the specific discovery and detailed biological evaluation of this particular molecule are not extensively documented in publicly available literature, its structural features—a chroman-4-one scaffold, gem-dimethyl substitution, and a nitro group—suggest a rich potential for biological activity. Chroman-4-ones are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] The addition of a nitro group can further enhance or modulate these activities.[4]

This document provides a plausible synthetic pathway for this compound based on established methodologies for related compounds. It also explores the potential biological activities by drawing parallels with structurally similar molecules and outlines a general experimental protocol.

Proposed Synthesis and Retrosynthesis

The synthesis of this compound can be envisioned through the cyclization of a suitably substituted acetophenone precursor. A logical retrosynthetic analysis suggests that the target molecule can be derived from 2'-hydroxy-5'-nitroacetophenone and a source of the gem-dimethyl group, such as acetone or a related reagent.

Caption: Retrosynthetic analysis of this compound.

A plausible forward synthesis would involve the base-catalyzed condensation of 2'-hydroxy-5'-nitroacetophenone with acetone. This type of reaction is a common method for the synthesis of 2,2-dimethyl-chroman-4-ones.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure can be adapted from the synthesis of structurally related chroman-4-ones.[5]

General Synthesis of this compound

Objective: To synthesize this compound via a base-catalyzed cyclization.

Materials:

-

2'-Hydroxy-5'-nitroacetophenone

-

Acetone (large excess)

-

A suitable base (e.g., pyrrolidine, piperidine, or sodium hydroxide)

-

Ethanol (as solvent, optional)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 2'-hydroxy-5'-nitroacetophenone in a large excess of acetone is prepared in a round-bottom flask. If necessary, ethanol can be used as a co-solvent.

-

Catalyst Addition: A catalytic amount of a suitable base (e.g., pyrrolidine) is added to the reaction mixture.

-

Reaction Conditions: The mixture is refluxed for a period of 12 to 48 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess acetone is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with dilute hydrochloric acid, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

References

Physicochemical Properties of Nitro-Substituted Chromanones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of nitro-substituted chromanones, a class of compounds of significant interest in medicinal chemistry and drug discovery. Due to their diverse biological activities, including potential antiproliferative and anti-inflammatory effects, a thorough understanding of their physicochemical characteristics is crucial for the development of novel therapeutics. This document outlines experimental protocols for determining key properties, summarizes available data, and visualizes relevant biological pathways to facilitate further research and development in this area.

Physicochemical Data of Nitro-Substituted Chromanones

The experimental determination of physicochemical properties for a broad range of nitro-substituted chromanones is an ongoing area of research. Currently, comprehensive public databases with experimentally validated data for this specific class of compounds are limited. The following tables provide a summary of available computed data for a representative compound and experimentally determined pKa values for structurally related nitrophenols, which can serve as a valuable reference for estimating the properties of nitro-substituted chromanones. Researchers are strongly encouraged to experimentally determine these values for their specific molecules of interest using the protocols outlined in this guide.

Table 1: Computed Physicochemical Properties of 3-Nitro-4-chromanone

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | PubChem CID: 168011335[1] |

| Molecular Weight | 193.16 g/mol | PubChem CID: 168011335[1] |

| XLogP3 | 1.5 | PubChem CID: 168011335[1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 168011335[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 168011335[1] |

| Rotatable Bond Count | 1 | PubChem CID: 168011335[1] |